5-Chloro-3-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3N2O2. This compound is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure consistent quality and yield. The use of automated reactors allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Reduction: 5-Amino-3-nitro-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Comparison: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C6H2ClF3N2O2 |
---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
5-chloro-3-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |
InChI Key |
PREXNNVDLIUHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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